ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate
Description
Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate is a structurally complex organic compound featuring:
- Quinazolinone core: The 4-oxoquinazolin-3(4H)-yl group is a heterocyclic moiety known for its role in kinase inhibition and anticancer activity.
- Phenyl-carbonyl linkage: A benzene ring connects the quinazolinone to a piperazine moiety via a carbonyl group, enhancing molecular rigidity.
- Piperazine-ethyl carboxylate: The piperazine ring, substituted with an ethyl carboxylate ester, contributes to solubility and pharmacokinetic properties.
Its synthesis typically involves multi-step reactions, including coupling of the quinazolinone-phenyl intermediate with piperazine derivatives, followed by esterification .
Properties
IUPAC Name |
ethyl 4-[4-(4-oxoquinazolin-3-yl)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-2-30-22(29)25-13-11-24(12-14-25)20(27)16-7-9-17(10-8-16)26-15-23-19-6-4-3-5-18(19)21(26)28/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGALVNMSWBRPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common approach is the reaction of 4-oxoquinazoline derivatives with piperazine and ethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinazolinone moiety can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and pharmacological implications among analogues:
Notes:
- Quinazolinone vs.
- Heterocycle Impact: Tetrazole-containing analogues (e.g., –16) exhibit distinct solubility profiles due to the polar tetrazole ring, which may improve bioavailability but reduce membrane permeability compared to the quinazolinone-based target .
- Substituent Effects : Chlorophenyl and methoxy groups in analogues (e.g., ) enhance lipophilicity and target affinity, though they may increase metabolic instability .
Pharmacological and Biochemical Data
- Binding Affinities :
- The target compound shows IC₅₀ values of <100 nM for tyrosine kinases (e.g., EGFR), surpassing tetrahydroquinazoline derivatives (IC₅₀ ~250 nM) due to its rigid aromatic core .
- Tetrazole-based analogues () exhibit moderate COX-2 inhibition (IC₅₀ ~1.2 μM), suggesting anti-inflammatory applications distinct from the target's kinase focus .
- Solubility : The target compound’s logP is ~2.5 (estimated), balancing lipophilicity for cell penetration. Tetrazole derivatives (logP ~1.8) are more hydrophilic but may require formulation aids .
Biological Activity
Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antiallergic and anticancer activities, as well as structure-activity relationships (SAR) that inform its efficacy.
Chemical Structure and Properties
The compound features a quinazoline moiety, which is known for various pharmacological effects. Its structure can be represented as follows:
This compound includes:
- An ethyl ester functional group.
- A piperazine ring, which is often associated with biological activity.
- A carbonyl group linked to a phenyl and quinazoline derivative.
Antiallergic Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antiallergic properties. For instance, structural modifications in similar compounds have shown enhanced activity against allergic responses. Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a related compound, demonstrated an oral antiallergic activity that was ten times more potent than disodium cromoglycate in animal models . This suggests that this compound may also possess similar properties.
Anticancer Activity
Recent studies have explored the anticancer potential of quinazoline derivatives. For example, certain compounds have been reported to inhibit tumor growth in various cancer cell lines, including aggressive forms like triple-negative breast cancer. In vitro studies showed that related compounds decreased cell viability significantly . The underlying mechanism often involves the inhibition of specific signaling pathways critical for tumor growth and survival.
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of compounds. The following table summarizes key findings regarding the modifications that enhance the efficacy of quinazoline derivatives:
| Modification | Effect on Activity |
|---|---|
| Addition of a carbonyl group | Increases binding affinity and potency |
| Variation in alkyl chain length | Alters solubility and bioavailability |
| Substitution on the phenyl ring | Influences selectivity towards specific receptors |
| Incorporation of piperazine | Enhances interaction with biological targets |
Case Studies
- Antiallergic Efficacy : A study demonstrated that ethyl 3,4-dihydro-4-oxopyrimido derivatives exhibited an ED50 of 3 mg/kg in rat models for passive cutaneous anaphylaxis tests. This highlights the potential for similar efficacy in related compounds .
- Antitumor Activity : In vivo studies using xenograft models indicated that related quinazoline derivatives significantly inhibited tumor growth by up to 47% when administered at effective doses . Such findings underscore the therapeutic promise of these compounds in oncology.
Q & A
Q. What are the common synthetic routes for ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate, and what key characterization techniques validate its structure?
- Synthesis Methods : The compound is typically synthesized via multi-step reactions involving:
- Coupling reactions between quinazolinone derivatives and piperazine intermediates .
- Amide bond formation using coupling agents like HATU or DCC in aprotic solvents (e.g., DMF) .
- Esterification steps to introduce the ethyl carboxylate group .
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, including aromatic protons (δ 7.2–8.5 ppm) and piperazine signals (δ 3.2–3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ m/z ~463.2) .
Q. How is the compound's stability evaluated under varying pH and temperature conditions?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (~200–250°C) .
Q. What in vitro assays are used for initial biological screening of this compound?
- Approaches :
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or proteases using fluorescence-based substrates .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity for large-scale production?
- Optimization Techniques :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
- Catalyst Screening : Use of Pd/C or organocatalysts for selective coupling steps .
- Process Intensification : Continuous flow reactors reduce side reactions and enhance reproducibility .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Recommendations :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to rule out cell-specific effects .
- Meta-Analysis : Compare structural analogs (e.g., thiazole vs. oxadiazole derivatives) to identify critical pharmacophores .
Q. What computational tools are employed to predict binding modes with biological targets?
- Approaches :
- Molecular Docking : Software like AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., EGFR) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100-ns trajectories .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Methodological Notes
- Synthesis Challenges : Epimerization during amide coupling can occur; mitigate using low-temperature (0–5°C) conditions .
- Biological Data Interpretation : Always include positive controls (e.g., cisplatin for cytotoxicity) and validate assays with replicate runs (n ≥ 3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
